molecular formula C19H39NO B14413459 N-Nonadecan-10-ylidenehydroxylamine CAS No. 86325-38-4

N-Nonadecan-10-ylidenehydroxylamine

Cat. No.: B14413459
CAS No.: 86325-38-4
M. Wt: 297.5 g/mol
InChI Key: DQPKMHGCXDXEIL-UHFFFAOYSA-N
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Description

N-Nonadecan-10-ylidenehydroxylamine is a hydroxylamine derivative characterized by a 19-carbon aliphatic chain with a hydroxylamine group (-NH-OH) forming a Schiff base (imine) at the 10th position. This compound is structurally distinct due to its conjugated imine-hydroxylamine moiety, which confers unique chemical reactivity compared to other long-chain amines or alcohols.

Properties

IUPAC Name

N-nonadecan-10-ylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO/c1-3-5-7-9-11-13-15-17-19(20-21)18-16-14-12-10-8-6-4-2/h21H,3-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPKMHGCXDXEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=NO)CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623342
Record name N-Nonadecan-10-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86325-38-4
Record name N-Nonadecan-10-ylidenehydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nonadecan-10-ylidenehydroxylamine typically involves the reaction of nonadecan-10-one with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime. The general reaction scheme is as follows:

    Reaction with Hydroxylamine Hydrochloride: Nonadecan-10-one is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction mixture is heated to reflux, and the product is isolated by extraction and purification.

    Reaction with Free Hydroxylamine: Nonadecan-10-one is reacted with free hydroxylamine in an alcoholic solvent under acidic conditions. The reaction is typically carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Nonadecan-10-ylidenehydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxylamine group under basic conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

N-Nonadecan-10-ylidenehydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of oximes and related compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-Nonadecan-10-ylidenehydroxylamine involves its interaction with molecular targets such as enzymes and metal ions. The hydroxylamine group can form stable complexes with metal ions, which may inhibit or modulate the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Functional Group Analysis

Property N-Nonadecan-10-ylidenehydroxylamine Nonadecan-10-amine (NDA) Nonadecanol
Functional Group Imine-linked hydroxylamine (-NH-O-) Primary amine (-NH₂) Primary alcohol (-OH)
Molecular Formula C₁₉H₃₉N₂O C₁₉H₄₁N C₁₉H₄₀O
Molecular Weight ~311.5 g/mol ~283.5 g/mol 284.52 g/mol
Reactivity High (Schiff base hydrolysis, redox) Moderate (nucleophilic, forms salts) Low (esterification, oxidation)

Key Observations :

  • The imine bond in this compound renders it more reactive toward hydrolysis and redox reactions compared to the stable amine group in NDA .
  • Nonadecanol, with its terminal hydroxyl group, exhibits reactivity typical of long-chain alcohols, such as esterification .

Physical Properties and Stability

Property This compound Nonadecan-10-amine (NDA) Nonadecanol
State at RT Likely solid (inferred) Solid (based on analogs) Solid (melting point 63.3°C)
Melting Point Not reported Not explicitly reported 63.3°C
Solubility Low in water; soluble in organic solvents Low in water; soluble in polar solvents Insoluble in water
Stability Sensitive to moisture, heat Stable under standard conditions Stable

Notes:

  • This compound’s stability is likely compromised by its imine bond, which is prone to hydrolysis under acidic or aqueous conditions. This contrasts with NDA’s robustness in synthetic applications .
  • Nonadecanol’s stability and inertness make it suitable for industrial formulations, such as surfactants or lubricants .

Toxicity and Environmental Impact

Compound Toxicity Profile Environmental Impact
This compound Likely moderate (hydroxylamine derivatives can be irritants) Limited data; potential hydrolysis byproducts may require monitoring
Nonadecan-10-amine (NDA) Not classified as hazardous (inferred) No significant ecological risk reported
Nonadecanol Non-toxic; mild irritant Safe for disposal in landfills

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